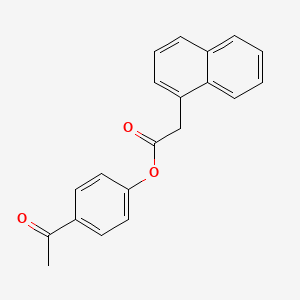![molecular formula C17H26N2O4 B5878161 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET has been extensively studied for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and flies. In addition, DEET has been studied for its mechanism of action and potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for blood-feeding insects.
Biochemical and Physiological Effects
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been studied for its potential biochemical and physiological effects. Studies have shown that 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide does not appear to have any significant toxic effects on humans, although some individuals may experience skin irritation or other mild side effects. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have low toxicity to non-target organisms, such as birds and fish.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for use in lab experiments, including its high effectiveness in repelling insects and its low toxicity to humans and non-target organisms. However, 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide may not be suitable for all experiments, as it may interfere with certain types of assays or experiments.
Orientations Futures
There are several potential future directions for research on 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide. Another area of interest is the study of the biochemical and physiological effects of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide on insects and other organisms. Finally, there is a need for further research on the potential environmental impacts of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide and other insect repellents.
Méthodes De Synthèse
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of p-nitrobenzoic acid with diethyl sulfate, followed by reduction with sodium dithionite and subsequent reaction with morpholine and ethylene oxide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its effectiveness in repelling insects. Studies have shown that 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is highly effective in repelling mosquitoes and other insects, with repellent effects lasting for several hours. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been used in a variety of settings, including military operations, outdoor activities, and public health campaigns.
Propriétés
IUPAC Name |
3,4-diethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)17(20)18-7-8-19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDALWGYJXXLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)
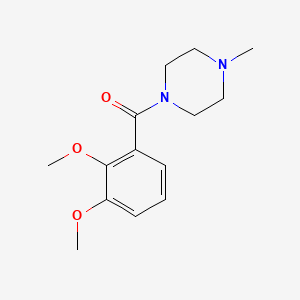
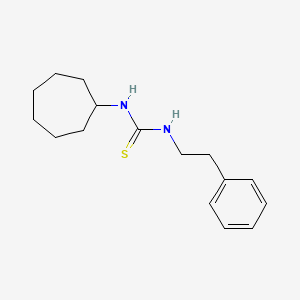
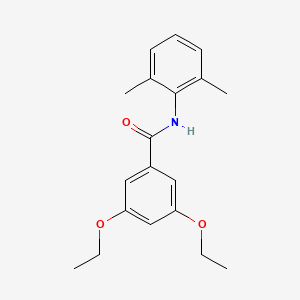
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
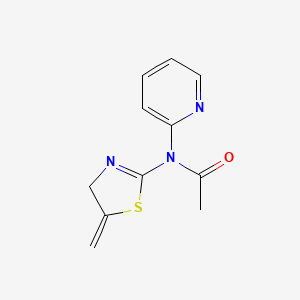
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)
